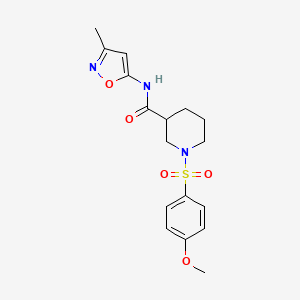
1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide, also known as SNC80, is a synthetic opioid compound with potent analgesic properties. It belongs to the class of kappa-opioid receptor agonists and has been extensively studied for its potential use in the treatment of pain and addiction.
Applications De Recherche Scientifique
Sulfonamide Compounds in Medicine
Sulfonamide compounds are a significant class of synthetic antibiotics used for the therapy of bacterial infections caused by various microorganisms. They are also known as sulfa drugs and have applications beyond antibacterial use, including in diuretics, carbonic anhydrase inhibitors, and antiepileptics. The development and investigation of sulfonamide inhibitors have revealed their utility as antiviral HIV protease inhibitors, anticancer agents, and in the treatment of Alzheimer’s disease. The extensive study of these compounds has highlighted their importance in producing valuable drugs for various conditions such as cancer, glaucoma, inflammation, and dandruff, among others (Gulcin & Taslimi, 2018).
Environmental Impact and Degradation
Sulfamethoxazole, a type of sulfonamide, is identified as a persistent organic pollutant arising from the pharmaceutical industry. It undergoes transformation reactions leading to various metabolites in the environment. Studies focusing on the removal of such contaminants have explored technologies like adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation. These methods aim for sustainable development and cost-effectiveness in removing toxic contaminants from the environment (Prasannamedha & Kumar, 2020).
Chemical Synthesis and Impurities
The review on the synthesis of omeprazole and pharmaceutical impurities of proton pump inhibitors provides insights into the novel methods and the importance of understanding pharmaceutical impurities. Such studies are crucial for the development of safer and more effective pharmaceuticals, highlighting the role of chemical synthesis in improving drug formulations and minimizing harmful impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Therapeutic Applications and Mechanisms
The examination of sulfonamide compounds in the context of their therapeutic uses, mechanisms of action, and the physico-chemical and pharmacological properties associated with them is crucial for the development of new drugs. This encompasses a wide range of biological activities including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties, further emphasizing the versatility and significance of sulfonamide compounds in medicinal chemistry and drug development (Azevedo-Barbosa et al., 2020).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12-10-16(25-19-12)18-17(21)13-4-3-9-20(11-13)26(22,23)15-7-5-14(24-2)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSYYUGKQIWPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline](/img/structure/B2561995.png)
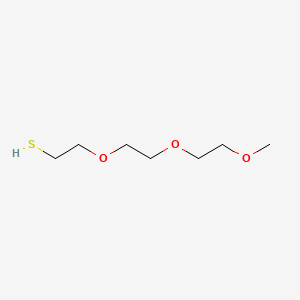

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2562001.png)
![N-(2-chlorobenzyl)-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/no-structure.png)
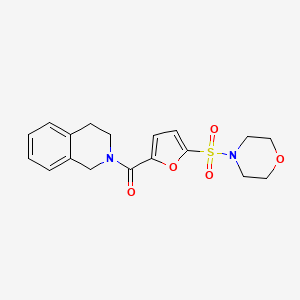
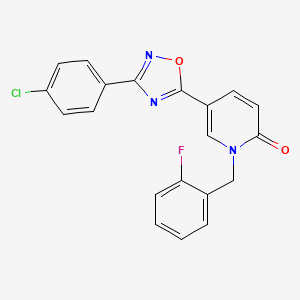
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2562008.png)
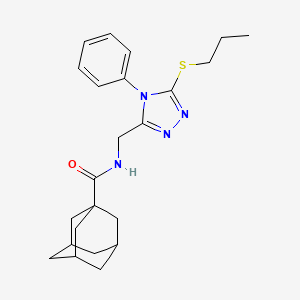
![8-(3,5-dimethylphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2562011.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide](/img/structure/B2562014.png)
![6-Benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2562015.png)
